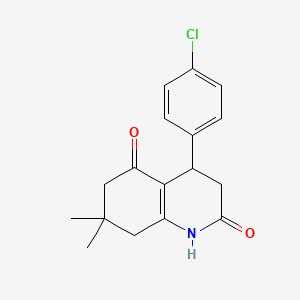![molecular formula C16H15NO3S B5147476 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole (abbreviated as MPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a benzoxazole derivative that has a thioether linkage and a methoxyphenyl group attached to it.
Mechanism of Action
The exact mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole is not fully understood. However, it has been proposed that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to have several biochemical and physiological effects. In cancer cells, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole induces cell cycle arrest and apoptosis by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway. In neurodegenerative diseases, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to contribute to the pathogenesis of these diseases. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to increase acetylcholine levels in the brain, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole in lab experiments is its relatively low toxicity compared to other anticancer drugs. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to have a high selectivity towards cancer cells, which reduces the risk of damaging healthy cells. However, one of the limitations of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole in combination with other anticancer drugs to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole involves the reaction of 2-mercapto-1,3-benzoxazole with 4-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole as a yellow solid with a melting point of 112-114 °C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been studied extensively for its potential applications in various fields such as cancer treatment, neurodegenerative diseases, and as a fluorescent probe. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole has been used as a fluorescent probe for the detection of copper ions in biological systems.
properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-18-12-6-8-13(9-7-12)19-10-11-21-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZJBZADDUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)





![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)